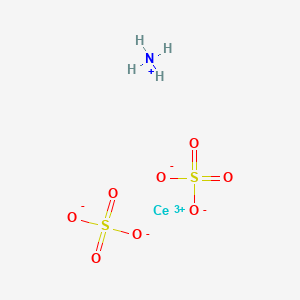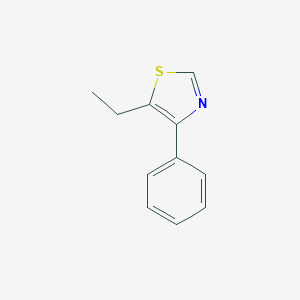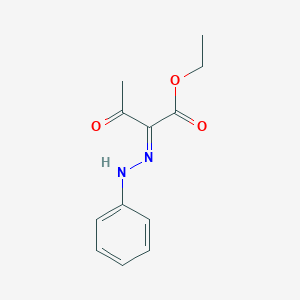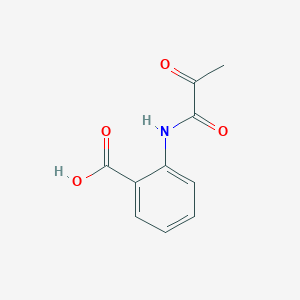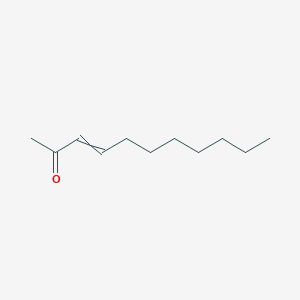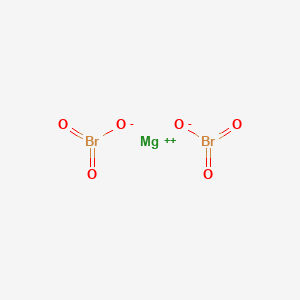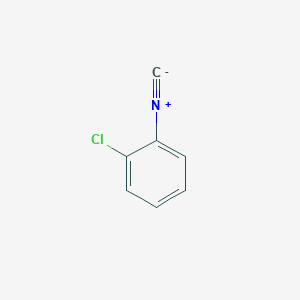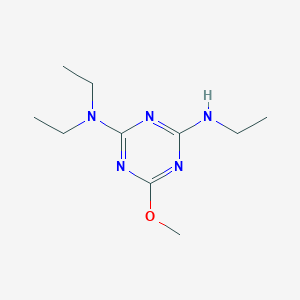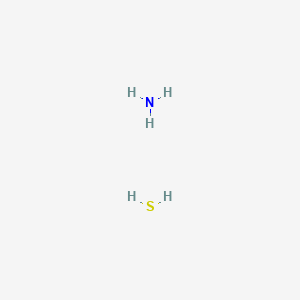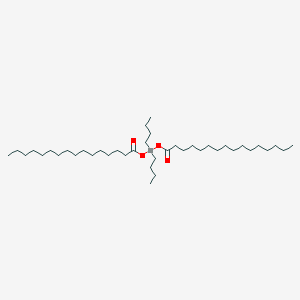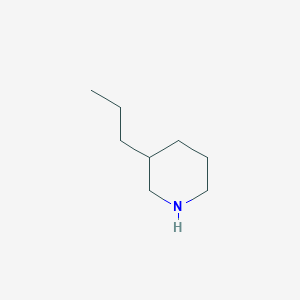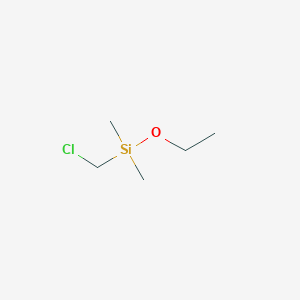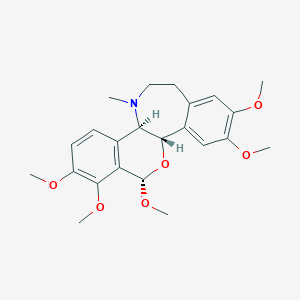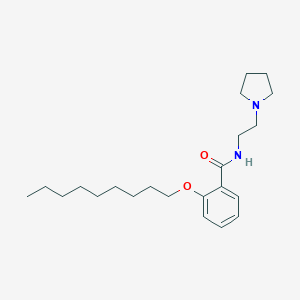
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide, also known as QX-314, is a quaternary amine derivative of lidocaine. This compound has gained significant attention in scientific research due to its unique properties, including its ability to block sodium channels and its inability to cross the cell membrane.
Wissenschaftliche Forschungsanwendungen
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has been extensively studied for its potential use in pain management. Its inability to cross the cell membrane makes it an ideal candidate for local anesthesia, as it can be applied topically to block pain signals without affecting other parts of the body. 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has also been studied for its potential use in treating chronic pain conditions, such as neuropathic pain.
Wirkmechanismus
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide works by blocking sodium channels, which are responsible for transmitting pain signals to the brain. Unlike lidocaine, which can cross the cell membrane and affect other parts of the body, 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is unable to do so. This makes it an ideal candidate for local anesthesia, as it can block pain signals without affecting other parts of the body.
Biochemische Und Physiologische Effekte
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide has been shown to be effective in blocking pain signals in animal models. Studies have also shown that 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is able to block pain signals in human nerve fibers in vitro. However, more research is needed to determine the long-term effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is its specificity for sodium channels. This makes it an ideal candidate for studying the role of sodium channels in pain signaling. However, one limitation of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is its inability to cross the cell membrane. This can make it difficult to study the effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on other parts of the body.
Zukünftige Richtungen
There are several potential future directions for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide research. One area of interest is the use of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide in combination with other drugs to enhance its effectiveness. Another area of interest is the development of new delivery methods for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide, such as nanoparticles or liposomes. Additionally, more research is needed to determine the long-term effects of 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide on the body, as well as its potential use in treating chronic pain conditions.
In conclusion, 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide is a unique compound with potential applications in pain management and scientific research. Its specificity for sodium channels and inability to cross the cell membrane make it an ideal candidate for local anesthesia and studying the role of sodium channels in pain signaling. While there are limitations to its use, there are also several potential future directions for 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide research.
Synthesemethoden
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide can be synthesized through the reaction between lidocaine and nonyl bromide in the presence of a strong base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide.
Eigenschaften
CAS-Nummer |
10261-49-1 |
|---|---|
Produktname |
2-Nonyloxy-N-(2-(pyrrolidinyl)ethyl)benzamide |
Molekularformel |
C22H36N2O2 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-nonoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C22H36N2O2/c1-2-3-4-5-6-7-12-19-26-21-14-9-8-13-20(21)22(25)23-15-18-24-16-10-11-17-24/h8-9,13-14H,2-7,10-12,15-19H2,1H3,(H,23,25) |
InChI-Schlüssel |
UZPBVQUXWZZNOQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Kanonische SMILES |
CCCCCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Synonyme |
o-(Nonyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



